Cas no 64673-30-9 (Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl)-)

1-(chloromethoxy)-4-(1,1-dimethylethyl)-benzene is a versatile organic compound with distinct advantages. Its chloromethoxy substituent enhances reactivity, facilitating various synthetic transformations. The 1,1-dimethylethyl group provides stability and increases solubility in organic solvents. This compound is suitable for research applications and synthesis of complex organic molecules.
Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl)- structure
64673-30-9 structure
Product Name:Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl)-
CAS No:64673-30-9
MF:C11H15ClO
MW:198.689202547073
CID:4100051
PubChem ID:79006895
Update Time:2025-07-19

Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl)-
    • 64673-30-9
    • AKOS017531765
    • 1-(tert-Butyl)-4-(chloromethoxy)benzene
    • MFCD00623656
    • SY298494
    • Inchi: 1S/C11H15ClO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,8H2,1-3H3
    • InChI Key: YWQPICKIJRSCNG-UHFFFAOYSA-N
    • SMILES: C1(OCCl)=CC=C(C(C)(C)C)C=C1

Computed Properties

  • Exact Mass: 198.0811428Da
  • Monoisotopic Mass: 198.0811428Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų

Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl)- Pricemore >>

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Additional information on Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl)-

Chemical Profile of Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl) and Its CAS No. 64673-30-9

Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl), identified by the chemical abstracts service number (CAS No.) 64673-30-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocycle exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and synthetic organic transformations. The compound’s molecular structure consists of a benzene ring substituted with a chloromethoxy group at the 1-position and a tert-butyl (1,1-dimethylethyl) group at the 4-position, which imparts distinct electronic and steric properties essential for its reactivity and utility.

The synthesis of Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl) involves multi-step organic reactions that highlight the compound’s synthetic versatility. The presence of both electron-withdrawing and electron-donating substituents on the benzene ring allows for diverse functionalization pathways. Researchers have leveraged this compound as an intermediate in the preparation of more complex molecules, particularly in the development of novel pharmaceutical agents. The chloromethoxy moiety serves as a versatile handle for further derivatization, enabling the introduction of additional functional groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Recent advancements in drug discovery have underscored the importance of structurally diverse intermediates like Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl). The tert-butyl group not only enhances the stability of the molecule but also influences its solubility and metabolic profile, making it a valuable building block for pharmacophore design. Studies have demonstrated its utility in constructing scaffolds for small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as potential modulators of enzyme activity in oncology research, where precise control over molecular architecture is critical for achieving high selectivity and efficacy.

The chemical properties of Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl) are further illuminated by its spectroscopic characteristics. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for the aromatic protons and the substituent groups, providing insights into their electronic environment. Infrared (IR) spectroscopy confirms the presence of characteristic functional groups such as C-Cl and C-O bonds. Mass spectrometry (MS) analysis provides unambiguous identification of the compound based on its molecular ion peak corresponding to its exact formula. These analytical techniques collectively ensure the purity and identity of Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl) before it is subjected to biological evaluation.

In the context of medicinal chemistry, the reactivity profile of this compound has been exploited to develop novel therapeutic agents with improved pharmacokinetic properties. The combination of a lipophilic tert-butyl group and an electron-rich aromatic core enhances membrane permeability while maintaining solubility in biological fluids. This balance is crucial for designing drugs that can effectively traverse biological barriers and reach their target sites. Additionally, computational modeling studies have been employed to predict binding affinities and optimize lead compounds derived from Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl) scaffolds.

The role of Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl) in synthetic methodologies extends beyond pharmaceutical applications. It serves as a valuable precursor in materials science, where functionalized aromatic compounds are used to develop advanced polymers and liquid crystals with tailored properties. The ability to introduce diverse substituents onto the benzene ring allows chemists to fine-tune material characteristics such as thermal stability, optical activity, and mechanical strength. Such innovations are pivotal in creating next-generation materials for electronics, coatings, and specialty textiles.

Environmental considerations also play a role in the handling and application of Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl). While this compound itself is not classified as hazardous under standard conditions, its derivatives may exhibit different environmental profiles depending on their specific applications. Researchers adhere to stringent safety protocols during synthesis and handling to minimize any potential ecological impact. Green chemistry principles are increasingly being integrated into synthetic routes to reduce waste generation and improve atom economy.

The future prospects for Benzene, 1-(chloromethoxy)-4-(1,1-dimethylethyl) are promising given its versatility as an intermediate in organic synthesis. Ongoing research aims to expand its utility in drug discovery by exploring novel reaction pathways and developing innovative derivatives with enhanced biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to harnessing this compound’s potential fully.

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